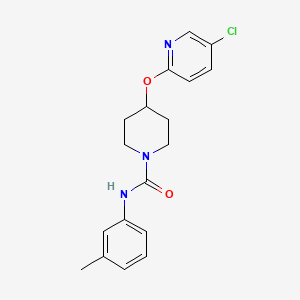

4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide" is a nitrogenous organic molecule that likely exhibits biological activity due to the presence of a piperidine-1-carboxamide moiety. This functional group is common in various compounds with diverse pharmacological properties. For instance, similar structures have been investigated for their antiproliferative effects as tubulin inhibitors, as seen in the study of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides .

Synthesis Analysis

The synthesis of related piperidine-1-carboxamide derivatives typically involves multiple steps, including acylation, deprotection, and salt formation. A scalable and facile process has been described for the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a similar pyridine and piperazine framework . This process could potentially be adapted for the synthesis of the compound , with modifications to incorporate the 5-chloropyridin-2-yl and m-tolyl substituents.

Molecular Structure Analysis

The molecular structure of piperidine-1-carboxamide derivatives can be elucidated using techniques such as X-ray diffraction, FT-IR, NMR, and mass spectrometry . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data . These methods would be essential in determining the precise molecular geometry, electronic structure, and conformation of "this compound".

Chemical Reactions Analysis

Piperidine-1-carboxamides can participate in various chemical reactions, primarily due to their amide functional group. The reactivity can be influenced by the presence of substituents on the piperidine ring or the pyridine moiety. For example, the carboxamide group can engage in hydrogen bonding, as observed in the crystal structure of 4-carboxypiperidinium chloride . The chloropyridinyl and m-tolyl groups in the compound of interest may also affect its reactivity and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-1-carboxamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Spectroscopic properties, including IR, NMR, and UV-Vis spectra, provide insights into the electronic transitions and functional groups present in the molecule . Quantum mechanical studies, including calculations of Mulliken charges, HOMO-LUMO energies, and molecular electrostatic potential, can further reveal the reactivity and interaction potential of the compound .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Heterocycles, including compounds with piperidine structures, are significant in synthesizing compounds with potential CNS activity. These compounds can range in effects from depression and euphoria to convulsion, highlighting their versatile potential in drug development for CNS disorders. The functional chemical groups in these heterocycles, including nitrogen (N), sulphur (S), and oxygen (O), form the largest class of organic compounds, replacing carbon in a benzene ring to form structures like pyridine, indicating their potential as lead molecules for CNS-acting drugs (Saganuwan, 2017).

Therapeutic Potency of 1,3,4-Oxadiazole Compounds

1,3,4-Oxadiazole compounds, characterized by a five-membered aromatic ring, have shown a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, and antineuropathic effects, among others. Their structural feature allows effective binding with different enzymes and receptors in biological systems, underscoring their significance in medicinal chemistry and drug development. The diverse therapeutic applications of these compounds underscore their value in the field of medicinal chemistry (Verma et al., 2019).

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of N-heterocycles, including piperidines. This methodology provides access to a wide array of structurally diverse compounds that are significant in both natural products and therapeutic applications. The versatility of sulfinamides in synthesizing N-heterocycles highlights their importance in the development of novel therapeutic agents (Philip et al., 2020).

properties

IUPAC Name |

4-(5-chloropyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-13-3-2-4-15(11-13)21-18(23)22-9-7-16(8-10-22)24-17-6-5-14(19)12-20-17/h2-6,11-12,16H,7-10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPDXSAGSRBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2556591.png)

![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)

![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)